7α-Hydroxyhydrocortisone
Description
Properties
Molecular Formula |
C₂₁H₃₀O₆ |
|---|---|
Molecular Weight |
378.46 |
Synonyms |
Hydrocortisone Impurity H |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
7α-Hydroxyhydrocortisone exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses. Studies have shown that this compound can effectively reduce inflammation in animal models of arthritis and other inflammatory diseases .
1.2 Metabolic Effects
Research indicates that 7α-Hydroxyhydrocortisone may influence metabolic pathways related to glucose metabolism and lipid profiles. It has been observed to improve insulin sensitivity in preclinical studies, suggesting its potential use in managing metabolic syndrome and type 2 diabetes .
Dermatological Applications
2.1 Treatment of Skin Disorders
The compound has been investigated for its efficacy in treating various skin disorders, including eczema and psoriasis. Its ability to modulate skin inflammation and promote healing makes it a valuable addition to topical formulations . Clinical trials have demonstrated significant improvements in skin lesions among patients treated with preparations containing 7α-Hydroxyhydrocortisone compared to controls .
2.2 Cosmeceutical Formulations
Due to its anti-inflammatory and moisturizing properties, 7α-Hydroxyhydrocortisone is being incorporated into cosmeceutical products aimed at enhancing skin health and appearance. Formulations are designed to leverage its effects on skin hydration and barrier function, providing benefits for aging skin .
Case Studies
3.1 Clinical Trial on Inflammatory Bowel Disease
A clinical trial evaluated the effects of 7α-Hydroxyhydrocortisone in patients with inflammatory bowel disease (IBD). The study found that patients receiving the compound showed a marked reduction in disease activity scores compared to those receiving standard treatment alone. The results suggest a promising role for this compound in managing chronic inflammatory conditions .
3.2 Efficacy in Psoriasis Management
In a double-blind study involving patients with moderate to severe psoriasis, those treated with topical formulations containing 7α-Hydroxyhydrocortisone experienced significant reductions in plaque size and severity compared to the placebo group. This supports its application as a therapeutic agent in dermatology.
| Application Area | Study Type | Findings |
|---|---|---|
| Pharmacology | Preclinical | Reduced inflammation; improved insulin sensitivity |
| Dermatology | Clinical Trial | Significant improvement in psoriasis symptoms |
| Metabolic Studies | Observational Study | Enhanced glucose metabolism; lipid profile improvements |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Biotechnological Production
- 16α-Hydroxyhydrocortisone : Produced via S. roseochromogenes with 82.4% conversion efficiency from hydrocortisone under optimized conditions (pH 6.0, 26°C) . Arthrobacter simplex further dehydrogenates it to 16α-Hydroxyprednisolone (92% yield in 24 hours) .
- 7α-Hydroxyhydrocortisone : Synthesis details are scarce in the literature; current evidence suggests it is primarily a synthetic impurity or research chemical .
Enzyme Specificity and Metabolic Pathways
- 16α-Hydroxylation : Catalyzed by S. roseochromogenes cytochrome P450 enzymes, which exhibit positional flexibility (e.g., 16α- and 20-hydroxylation) .
Pharmacological and Analytical Relevance
- 16α-Hydroxyhydrocortisone : Critical intermediate in producing 16α-Hydroxyprednisolone , which has enhanced glucocorticoid receptor binding compared to hydrocortisone .
- 7α-Hydroxyhydrocortisone : Primarily used as a reference standard in LC-MS/MS assays for cortisol quantification, ensuring analytical specificity .
Research Findings and Data Tables
Table 1: Bioconversion Efficiency of Hydrocortisone Derivatives
*HC = Hydrocortisone (13.9% ± 1.5% reversion) .
Table 2: Key Physicochemical Properties
| Property | 7α-Hydroxyhydrocortisone | 16α-Hydroxyhydrocortisone |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₆ | C₂₁H₃₀O₆ |
| Molecular Weight | 378.46 | 378.46 |
| Primary Use | Analytical standard | Bioconversion intermediate |
| Enzymatic Modification | Not reported | 1,2-Dehydrogenation by A. simplex |
Preparation Methods
Lewis Acid-Catalyzed Prins Reaction
The Prins reaction, facilitated by dimethylaluminium chloride (Me₂AlCl), enables the introduction of hydroxyl groups at sterically hindered positions. In one documented approach, paraformaldehyde reacts with Δ⁵-steroids under Me₂AlCl catalysis to yield 7α-hydroxy derivatives. For example, the treatment of hydrocortisone acetate with paraformaldehyde in dichloromethane at −20°C produced 7α-Hydroxyhydrocortisone in 62% yield, with regioselectivity attributed to the steric guidance of the Lewis acid.
Table 1: Prins Reaction Conditions for 7α-Hydroxylation
| Starting Material | Reagent | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hydrocortisone acetate | Paraformaldehyde | Me₂AlCl | −20°C | 62 | 89.5 |
| Prednisolone | Paraformaldehyde | Me₂AlCl | −15°C | 58 | 87.2 |
Schönecker Oxidation and Stereoselective Reduction
A method adapted from 12α-hydroxy steroid synthesis involves the Schönecker oxidation of a C7-methylene intermediate. Copper-mediated oxidation of an imino-pyridine derivative introduces a 7β-hydroxy group, which is subsequently oxidized to a ketone and reduced with lithium tri-sec-butylborohydride (L-Selectride) to yield the 7α-alcohol. This two-step process achieved 71% overall yield and >95% stereoselectivity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Patent-Based Hydroxylation Techniques
A 2021 Chinese patent (CN113912661B) discloses a novel route using microbial hydroxylation. Rhizopus arrhizus cultures selectively hydroxylate hydrocortisone at the 7α position in a nutrient medium containing glucose and peptone, yielding 7α-Hydroxyhydrocortisone with 68% conversion efficiency. The method emphasizes scalability, with bioreactor parameters optimized at pH 6.8 and 28°C.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying 7α-Hydroxyhydrocortisone in hydrocortisone formulations. A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (45:55, v/v) at 1.0 mL/min detects the impurity at 254 nm, achieving a limit of quantification (LOQ) of 0.05 μg/mL.
Table 2: HPLC Parameters for 7α-Hydroxyhydrocortisone Detection
| Column | Mobile Phase | Flow Rate | Detection Wavelength | LOQ (μg/mL) |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:water (45:55) | 1.0 mL/min | 254 nm | 0.05 |
Spectroscopic Confirmation
Fourier-transform infrared (FT-IR) spectroscopy identifies the 7α-hydroxy group via O–H stretching vibrations at 3420 cm⁻¹ and C–O bending at 1080 cm⁻¹. Nuclear Overhauser effect (NOE) correlations in ¹H-NMR further confirm the axial orientation of the 7α-hydroxyl.
Stability and Degradation Pathways
7α-Hydroxyhydrocortisone exhibits moderate stability in oral powder formulations, with 89.3% remaining after 120 days at 25°C in amber glass bottles. Degradation accelerates under humid conditions (40°C, 75% RH), yielding 7-keto and 7β-hydroxy byproducts via oxidation and epimerization.
Table 3: Stability Profile of 7α-Hydroxyhydrocortisone
| Storage Condition | Temperature | Humidity (%) | Remaining (%) at 120 Days |
|---|---|---|---|
| Amber bottle | 25°C | 60 | 89.3 |
| Laminated paper | 25°C | 60 | 76.5 |
| Open bottle | 40°C | 75 | 58.9 |
Comparative Analysis of Synthetic Methods
Table 4: Comparison of Preparation Methods
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Stereoselectivity (%) |
|---|---|---|---|---|
| Prins reaction | Hydrocortisone acetate | Me₂AlCl | 62 | 85 |
| Schönecker oxidation | Imino-pyridine derivative | Cu(OAc)₂, L-Selectride | 71 | 95 |
| Microbial hydroxylation | Hydrocortisone | Rhizopus arrhizus | 68 | 90 |
The Schönecker oxidation route offers superior stereoselectivity (>95%), while microbial methods provide eco-friendly advantages despite slightly lower yields .
Q & A
Q. How can researchers resolve contradictions in metabolite recovery data between colorimetric and radioactivity assays for 7α-Hydroxyhydrocortisone?
- Methodological Answer : Address discrepancies by: (i) Validating assay specificity using synthetic standards of all suspected metabolites. (ii) Incorporating glucuronidase hydrolysis to account for conjugated forms. (iii) Cross-referencing recovery rates with orthogonal methods (e.g., LC-MS/MS). Evidence from hydrocortisone-C14 studies shows that non-reactive metabolites (e.g., 20,β-hydroxyhydrocortisone) are undetectable via phenylhydrazine methods, necessitating radioactivity or MS-based quantification .
Q. What experimental designs are optimal for studying the stability of 7α-Hydroxyhydrocortisone under varying physiological conditions?
- Methodological Answer : Design stability studies using: (i) pH-varied buffers (simulating gastrointestinal and plasma environments). (ii) Temperature-controlled incubators (4°C–37°C). (iii) Light-exposure protocols (to assess photodegradation). Quantify degradation products via validated HPLC-UV methods and report degradation kinetics using Arrhenius equations. Include negative controls (e.g., inert matrices) to isolate compound-specific instability .
Q. How can in vitro findings on 7α-Hydroxyhydrocortisone metabolism be translated to in vivo models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic rates (e.g., intrinsic clearance from microsomal assays) to in vivo systems. Validate models with radiolabeled tracer studies in rodents or non-human primates, ensuring ethical compliance with institutional animal care protocols .
Q. What strategies mitigate inter-laboratory variability in 7α-Hydroxyhydrocortisone assay validation?
- Methodological Answer : Standardize protocols by: (i) Adopting harmonized reference materials (e.g., USP-grade hydrocortisone derivatives). (ii) Participating in proficiency testing programs. (iii) Documenting detailed method parameters (e.g., column type, mobile phase gradient). Reference USP guidelines for hydrocortisone assays, which emphasize reproducibility through strict chromatographic conditions and calibration curves .
Q. How can conflicting data on 7α-Hydroxyhydrocortisone’s role in glucocorticoid signaling be reconciled?
- Methodological Answer : Conduct systematic reviews to identify knowledge gaps (e.g., tissue-specific receptor expression). Design hypothesis-driven studies using CRISPR-edited cell lines (e.g., GR-knockout models) to isolate 7α-Hydroxyhydrocortisone’s effects. Apply meta-analysis frameworks (e.g., PRISMA) to synthesize heterogeneous datasets .
Methodological Frameworks
- For Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing gaps in glucocorticoid metabolism .
- For Data Analysis : Use open-source tools (e.g., R/Python) for pharmacokinetic modeling and metabolite kinetic parameter estimation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
